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Introduction
3-Methoxymethylphenylboronic acid is a versatile organic reagent that plays a crucial role in

modern synthetic chemistry. Its unique structural features, possessing both a boronic acid

moiety and a methoxymethyl group, make it a valuable building block for the construction of

complex molecular architectures. This guide provides a detailed overview of the reactivity

profile of 3-Methoxymethylphenylboronic acid, with a focus on its applications in key carbon-

carbon and carbon-heteroatom bond-forming reactions. The information presented herein is

intended to assist researchers and professionals in the fields of medicinal chemistry and

materials science in leveraging the synthetic potential of this compound.

Core Reactivity: Palladium and Copper-Catalyzed
Cross-Coupling Reactions
The reactivity of 3-Methoxymethylphenylboronic acid is dominated by its participation in

transition metal-catalyzed cross-coupling reactions. The boronic acid functional group readily

undergoes transmetalation with activated palladium and copper complexes, enabling the

formation of new bonds with a variety of coupling partners. The two primary reaction classes
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where this reagent has been successfully employed are the Suzuki-Miyaura coupling for C-C

bond formation and the Chan-Lam coupling for C-N bond formation.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the

efficient construction of biaryl structures. 3-Methoxymethylphenylboronic acid serves as an

effective coupling partner with aryl halides and related electrophiles under palladium catalysis.

Data Presentation: Suzuki-Miyaura Coupling

Parameter Value/Condition

Reactants

Aryl Halide
1-110 (a complex bromo-substituted

heterocyclic compound)

Boronic Acid 3-Methoxymethylphenylboronic acid

Stoichiometry

1-110 1.0 equivalent (0.746 mmol)

3-Methoxymethylphenylboronic acid 1.1 equivalents (0.821 mmol)

Catalyst System
Not explicitly specified, but typical for Suzuki

reactions.

Base
Not explicitly specified, but typically Na2CO3,

K2CO3, or Cs2CO3.

Solvent
Not explicitly specified, but typically a mixture

like Dioxane/Water or Toluene/Ethanol/Water.

Temperature 60 °C

Reaction Time 18 hours

Yield

Not explicitly reported for this specific product

(P-108). A related reaction under the same

conditions yielded 76%.
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Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol for the synthesis of a biaryl compound (P-108) is adapted from patent

literature[1][2].

Reaction Setup: In a suitable reaction vessel, combine the aryl bromide (1-110, 200 mg,

0.746 mmol) and 3-methoxymethylphenylboronic acid (136 mg, 0.821 mmol).

Solvent and Base Addition: Add the appropriate solvent and base.

Catalyst Addition: Add the palladium catalyst and any necessary ligands.

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 18 hours.

Workup:

Cool the reaction to room temperature.

Remove the solvent under vacuum.

Suspend the residue in ethyl acetate (30 mL).

Wash with water (30 mL).

Extract the aqueous layer with ethyl acetate (30 mL).

Combine the organic extracts.

Wash the combined organic extracts with water (3 x 30 mL), saturated aqueous

ammonium chloride (2 x 30 mL), and brine.

Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate in vacuo.

Purify the crude product by silica gel chromatography.

Mandatory Visualization: Suzuki-Miyaura Coupling Workflow
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Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Chan-Lam Coupling
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom

bonds, particularly C-N bonds. 3-Methoxymethylphenylboronic acid has been utilized in a

copper-catalyzed N-arylation reaction.
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Data Presentation: Chan-Lam Coupling

Parameter Value/Condition

Reactants

Nitrogen Nucleophile 7-chloro-3,4-dihydro-1H-quinazolin-2-one

Boronic Acid 3-(methoxymethyl)phenylboronic acid

Stoichiometry

Quinazolinone 1.0 equivalent

3-(methoxymethyl)phenylboronic acid 1.5 equivalents

Catalyst System
Not explicitly specified, but typically Cu(OAc)₂ or

CuI.

Base Triethylamine (0.5 equivalents)

Solvent Methanol (0.4 M)

Temperature Room Temperature

Reaction Time 3 - 12 hours

Yield Not explicitly reported.

Experimental Protocol: Chan-Lam Coupling

The following generalized protocol is based on a described N-arylation of a quinazolinone

derivative[3].

Reaction Setup: To a reaction vessel, add the 7-chloro-3,4-dihydro-1H-quinazolin-2-one, 3-

(methoxymethyl)phenylboronic acid (1.5 equivalents), and triethylamine (0.5 equivalents).

Solvent Addition: Add methanol to achieve a concentration of 0.4 M.

Reaction Conditions: Stir the reaction mixture at room temperature for 3-12 hours.
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Purification: The crude reaction mixture is purified directly by reverse-phase chromatography

(20-65% MeCN/water) to yield the N-arylated product.

Mandatory Visualization: Chan-Lam Coupling Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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